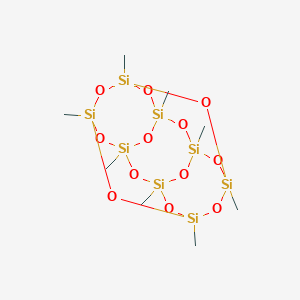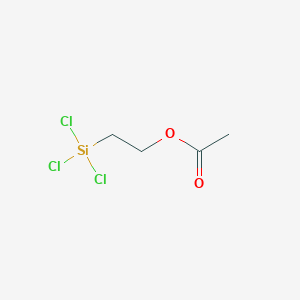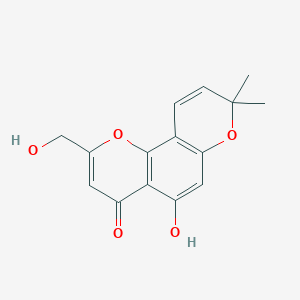
Ptaerochromenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ptaerochromenol is a natural compound that belongs to the chromenone family. It is found in various plants, including Pterocarpus marsupium, which is widely used in traditional medicine to treat diabetes. This compound has gained significant attention in recent years due to its potential therapeutic properties.
Applications De Recherche Scientifique
Genetic Variation and Drug Responses
- Cyclooxygenase 1 (COX-1) and Drug Responses : Research indicates that genetic variations in genes such as COX-1 can affect responses to drugs. COX-1 plays a role in metabolizing arachidonic acid to prostaglandin, influencing drug efficacy and responses (Halushka, Walker, & Halushka, 2003).
Natural Product Chemistry
- Isolation of Ptaerochromenol : A study on the stems of Cneorum tricoccum led to the isolation of this compound methyl ether. This discovery contributes to the understanding of natural product chemistry and potential applications (González, Fraga, & Pino, 1974).
Protein Modification and Disease Understanding
- Post-Translational Modifications (PTMs) in Proteins : PTMs are crucial in understanding disease mechanisms and biological processes. PTMs lead to higher structural and functional protein diversity and are key in explaining gene product complexity (Kasteren et al., 2007).
Cancer Research
- CRISPR-mediated Mutation of Cancer Genes : The CRISPR/Cas system's application in cancer gene mutation studies offers new avenues for cancer research, potentially including this compound-related studies (Xue et al., 2014).
Histone Modification and Epigenetics
- Epigenetic Histone Modification : Histone PTMs are major regulators of epigenetic mechanisms. Their study helps understand cellular processes and diseases like cancer, potentially implicating compounds like this compound (Nadal et al., 2018).
Nanotechnology in Medicine
- Biomedical Application of Nanoparticles : The study of nanoparticles, including potential interactions with compounds like this compound, is significant in biotechnology and medicine (Jeyaraj et al., 2019).
Propriétés
Numéro CAS |
17398-11-7 |
|---|---|
Formule moléculaire |
C15H14O5 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
5-hydroxy-2-(hydroxymethyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C15H14O5/c1-15(2)4-3-9-12(20-15)6-11(18)13-10(17)5-8(7-16)19-14(9)13/h3-6,16,18H,7H2,1-2H3 |
Clé InChI |
QLDUXSCWWAQMTC-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)CO)O)C |
SMILES canonique |
CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)CO)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



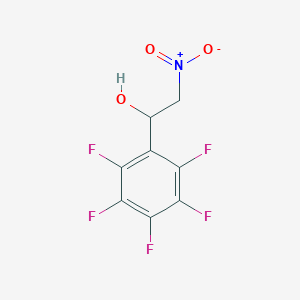
![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate](/img/structure/B100502.png)
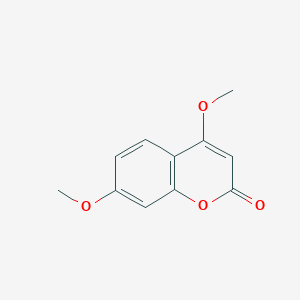
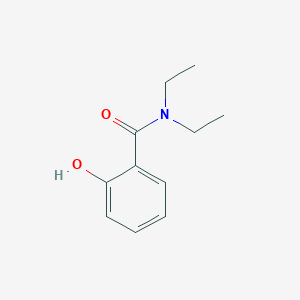
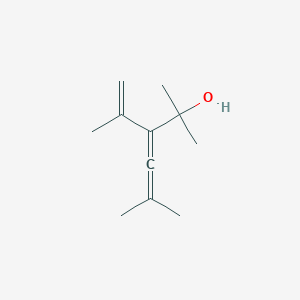
![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)
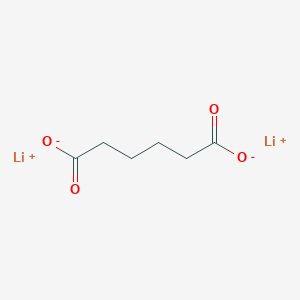
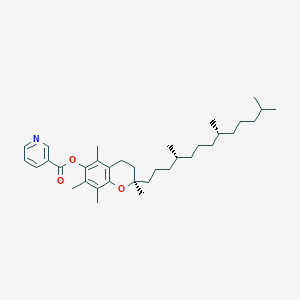
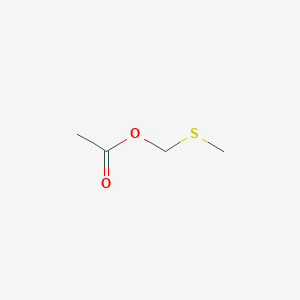
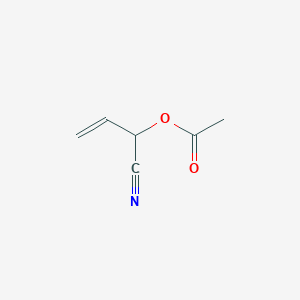
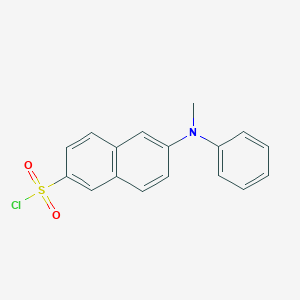
![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)
